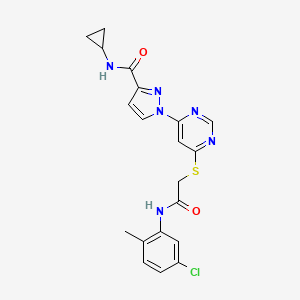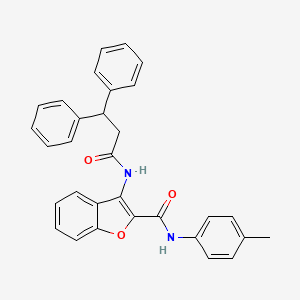![molecular formula C25H23N3O3S2 B2672548 N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941967-31-3](/img/structure/B2672548.png)
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of properties and applications . Benzothiazole derivatives have been found to have potential applications in cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .
Synthesis Analysis
The synthesis of “this compound” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) (δ = 0.00 ppm) as an internal standard .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were analyzed using various spectroscopic techniques. The compound was characterized via 1H, 13C, UV, IR, and mass spectral data .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research on similar heterocyclic compounds indicates a broad interest in synthesizing and modifying these molecules to explore their chemical properties and potential applications. For instance, the synthesis of heterocyclic compounds incorporating thiazole and pyridine units has been explored for their antibacterial and antifungal activities. These compounds, characterized by their structural diversity and biological relevance, highlight the synthetic versatility and the potential of similar compounds for further chemical exploration and application in medicinal chemistry (Patel & Patel, 2015).
Biological Activities
The exploration of biological activities is a significant application of compounds with similar structures. For example, derivatives of N-(pyridin-2-yl)benzamide have been synthesized and assessed for cytotoxic activity against various human cancer cell lines, showcasing the potential of these compounds in anticancer research. The observed cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines, underscores the importance of structural modification in enhancing biological activity and the potential therapeutic applications of these compounds (Adhami et al., 2014).
Material Science Applications
Compounds with benzothiazole and pyridine units also find applications in material science. The development of novel donor-acceptor-type electrochromic polymers, incorporating thiadiazolo[3,4-c]pyridine as an electron acceptor, demonstrates the utility of these heterocycles in creating materials with desirable electronic properties. Such polymers exhibit fast switching times and high coloration efficiency, highlighting the potential of similar compounds in the development of electrochromic devices and materials (Ming et al., 2015).
Environmental and Analytical Chemistry
In analytical chemistry, derivatives similar to the query compound have been utilized in constructing selective sensing materials. For instance, N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide was used to develop a chromium ion-selective electrode, showcasing the application of such compounds in environmental monitoring and the detection of trace elements. This highlights the broader utility of these molecules in environmental science and analytical methodologies (Hajiaghababaei et al., 2016).
Mécanisme D'action
While the specific mechanism of action for “N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” is not mentioned, benzothiazole derivatives have been found to have potential anti-tubercular activity . They have shown inhibitory concentrations against M. tuberculosis . Molecular docking studies have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(20-12-14-21(15-13-20)33(30,31)27-16-6-7-17-27)28(18-19-8-2-1-3-9-19)25-26-22-10-4-5-11-23(22)32-25/h1-5,8-15H,6-7,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMCQZRYUHUABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chlorophenyl {6-[(2,6-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2672465.png)

![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2672470.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2672472.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2672473.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2672475.png)



![2-chloro-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2672483.png)
![7-[(3-chlorophenyl)methyl]-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2672484.png)
![Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea](/img/structure/B2672487.png)
